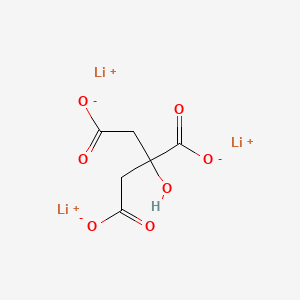

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trilithium salt

Description

Structure

2D Structure

Properties

Key on ui mechanism of action |

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. |

|---|---|

CAS No. |

919-16-4 |

Molecular Formula |

C6H8O7.3Li C6H8Li3O7 |

Molecular Weight |

213.0 g/mol |

IUPAC Name |

trilithium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |

InChI Key |

SODVLVKGOJVWCQ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Other CAS No. |

10377-38-5 919-16-4 |

physical_description |

Tetrahydrate: White deliquescent solid; [Merck Index] |

Pictograms |

Irritant |

Related CAS |

10377-38-5 (lithium salt) 17341-24-1 (Parent) 77-92-9 (Parent) 919-16-4 (Parent) |

Synonyms |

Litarex lithium citrate monolithium citrate |

Origin of Product |

United States |

Historical Trajectories in Fundamental Lithium Chemistry and Citrate Complexation

The journey of lithium began in 1817 when Swedish scientist Johan August Arfwedson discovered it in a petalite (B74571) ore. lithium.orgmdpi.com The element was named "lithium" from the Greek word "lithos," meaning stone. lithium.orgpsychiatrictimes.com It wasn't until 1821 that William Thomas Brande first isolated the pure element. wikipedia.org

Early applications of lithium compounds were varied. In the 19th century, lithium bromide was used for epilepsy, and by 1871, lithium was prescribed for mania. psychiatrictimes.com Notably, lithium citrate (B86180) was an ingredient in a lemon-lime soda introduced in 1929, later known as 7Up, which was claimed to affect the drinker's mood. lithium.orgpsychiatrictimes.com The U.S. government later banned the use of lithium citrate in soft drinks in 1948. lithium.orgpsychiatrictimes.com

The scientific understanding of citrate complexation has also evolved. Citric acid can form various complexes with metal ions. In the case of lithium citrate, the citrate ion, which is tri-ionized, chelates with the lithium ion. acs.org Specifically, the anhydrous form of lithium citrate is the trilithium salt of citric acid. nih.gov

Evolution of Research Paradigms for Organometallic and Inorganic Citrate Salts in Chemical and Biological Systems

The study of organometallic compounds, which contain metal-carbon bonds, began to flourish in the mid-19th and early 20th centuries with discoveries like ethylzinc (B8376479) bromide and Grignard reagents. solubilityofthings.comprimescholars.com These discoveries laid the groundwork for understanding the unique properties and reactivity of such compounds. solubilityofthings.comprimescholars.com

Research into inorganic citrate (B86180) salts has revealed their diverse roles. In biological systems, citrate is a key intermediate in metabolism. The complexation of citrate with metal ions, including lithium, can influence various biological processes. While the precise mechanism of lithium's action is still under investigation, it is known to affect neurotransmitter systems and intracellular signaling pathways. nih.govclinicaltrials.eu

In the realm of chemical research, citrate salts are utilized for their ability to form stable complexes. For instance, lithium-cobalt citrate precursors are used in the synthesis of lithium-cobalt mixed oxides, which are important materials for electrodes. acs.org The thermal decomposition of these precursors can yield specific crystalline structures of LiCoO2. acs.org

Contemporary Academic Significance of Lithium Citrate in Non Clinical Research Domains

Direct Synthesis Routes and Process Optimization

The synthesis of lithium citrate can be achieved through several direct routes, with process optimization focusing on enhancing yield, purity, and efficiency. These methods are broadly categorized into solution-phase and solid-state techniques.

Solution-Phase Synthesis Techniques

Solution-phase synthesis is a common and versatile method for producing lithium citrate. A prevalent technique involves the reaction of a lithium source, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), with citric acid (C₆H₈O₇) in an aqueous solution. google.comsciencemadness.orgnewdruginfo.com The reaction stoichiometry can be controlled to produce different forms of lithium citrate. For instance, preparing a solution with lithium hydroxide and an excess of citric acid is a known method. newdruginfo.comhres.cadrugfuture.com

The sol-gel method is a notable solution-phase technique where citric acid acts as a chelating agent. mdpi.comscielo.org.mx This process involves dissolving metal salts and citric acid in a solvent, often water or ethanol. mdpi.commdpi.com Gentle heating evaporates the solvent, leading to the formation of a viscous gel where metal ions are uniformly distributed within a citrate matrix. mdpi.comscielo.org.mx This method offers excellent control over stoichiometry and results in a homogeneous mixture at the molecular level. mdpi.communi.cz The pH of the solution is a critical parameter that must be adjusted to facilitate the formation of stable metal-citrate complexes and prevent the precipitation of individual metal hydroxides. mdpi.com For example, in the synthesis of some complex oxides, ammonia (B1221849) water is added to adjust the pH to a specific value, such as 7.0 or 9.0. mdpi.com

Dehydration of the initial aqueous solution is a key step. Rapid dehydration at temperatures between 100°C and 150°C under reduced pressure is preferred to obtain an amorphous citrate complex, as lower temperatures may lead to the undesirable segregation of a crystalline phase. google.com

Solid-State Synthesis Approaches

While less common for the direct synthesis of simple lithium citrate, solid-state reactions are employed for producing complex lithium-containing materials, where lithium citrate might be an intermediate or its principles of formation are relevant. Solid-state synthesis typically involves the high-temperature reaction of solid precursors. For instance, lithium-ion battery cathode materials can be prepared through solid-state reactions. mdpi.com An example of a direct solid-state reaction for a lithium compound is the synthesis of Li₂CO₃ by reacting α-spodumene with Na₂CO₃ and Al₂O₃ at elevated temperatures (e.g., 750°C). berkeley.edu Another solid-state approach involves using a combustion agent like urea (B33335) to lower the reaction temperature for synthesizing materials like lithium niobate from Li₂CO₃ and Nb₂O₅. researchgate.net These methods highlight the potential for solid-state routes in lithium chemistry, emphasizing the control of temperature and reactant ratios to achieve the desired product.

Precursor Material Purity and Stoichiometric Control in Lithium Citrate Formation

The purity of precursor materials and precise stoichiometric control are paramount in the synthesis of lithium citrate and its subsequent use in advanced materials. The sol-gel method, utilizing citric acid, is particularly effective in achieving excellent stoichiometric control due to the homogeneous dispersion of precursors in the gel solution. researchgate.net This atomic-level mixing ensures that reactants are distributed evenly, which is crucial for the formation of phase-pure products. rsc.org

The choice and purity of the lithium source, such as lithium hydroxide or lithium carbonate, directly impact the final product's quality. google.com Similarly, when lithium citrate is used as a precursor itself, the purity of other reactants, like metal acetates or sulfates, is critical for the chemical composition and purity of the final material. rsc.org For instance, in the synthesis of γ-LiAlO₂, using high-purity lithium nitrate (B79036) (99.0%) and aluminum nitrate (98%) as precursors, combined with chelating agents like EDTA and citric acid, allows for the production of pure and crystalline nanoparticles. scielo.org.mxscielo.org.mx The molar ratio of metal cations to chelating agents is a key parameter to control. scielo.org.mx

Maintaining stoichiometry is also critical to compensate for potential losses during synthesis, such as the volatilization of lithium compounds at high temperatures. berkeley.edursc.org The enhanced homogeneity offered by methods like the sol-gel process helps in mitigating the formation of unwanted secondary impurities. rsc.org

| Parameter | Importance | Example Method |

| Precursor Purity | Affects the purity and properties of the final product. | Using high-purity LiNO₃ (99.0%) and Al(NO₃)₃ (98%) for γ-LiAlO₂ synthesis. scielo.org.mxscielo.org.mx |

| Stoichiometric Control | Ensures the formation of the desired compound and phase purity. | Sol-gel method allows for atomic-level mixing and precise control of reactant ratios. researchgate.netrsc.org |

| Chelating Agents | Improve homogeneity and prevent precipitation of individual metal hydroxides. | Citric acid and EDTA are used to form stable metal complexes. mdpi.comscielo.org.mx |

| pH Adjustment | Facilitates the formation of stable metal-citrate complexes. | Ammonia water is used to adjust the pH to optimal levels (e.g., 7.0-9.0). mdpi.com |

Crystallization Processes and Polymorphism Research of Lithium Citrate Structures

Crystallization is a critical step that determines the physical properties of the final lithium citrate product. The process is influenced by a series of interdependent mechanisms including nucleation, growth, and potential polymorph transitions. mt.com Controlled crystallization is essential for achieving desired attributes such as purity and crystal size distribution. mt.commdpi.com The cooling rate and the choice of solvent are key parameters in controlling the crystallization process. mt.com

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in lithium-containing compounds, though it is understudied for lithium citrate itself. nih.govresearchgate.net Research on ionic cocrystals of other lithium salts, such as lithium salicylate (B1505791) with L-proline, has demonstrated the existence of different polymorphs that can be obtained by modifying crystallization conditions. researchgate.net These polymorphs can differ in their thermodynamic stability, with one form potentially converting to another under specific conditions like a slurry. researchgate.net

When lithium citrate is used as a precursor in sol-gel synthesis, its decomposition temperature can influence the crystallization of the final material. For example, in the synthesis of lithium-silicate glass, lithium citrate decomposes at a lower temperature than lithium nitrate, which allows for the formation of a glassy structure with lithium incorporated as a network modifier, whereas lithium nitrate leads to the crystallization of lithium metasilicate. nih.govresearchgate.net This highlights the significant role of the lithium citrate precursor in directing the structure of the final product.

Application of Green Chemistry Principles in Lithium Citrate Synthesis

The synthesis of lithium citrate can be aligned with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. labmanager.comnih.gov Key principles include waste prevention, maximizing atom economy, and using safer solvents. nih.govmdpi.com

One approach is the use of environmentally benign solvents. For example, synthesizing derivatives in a water/ethanol mixture with potassium carbonate as a base represents a greener alternative to traditional organic solvents. researchgate.net Citric acid itself is a green reagent, being a naturally occurring and biodegradable compound. Its use as a leaching agent in the recycling of cathode materials from spent lithium-ion batteries is an example of a green process. nih.gov In such processes, citric acid can effectively leach metals, and the resulting solution can be used to resynthesize new cathode materials via a sol-gel process, minimizing waste and promoting a circular economy. nih.gov

The principles of green chemistry also encourage the reduction of derivatization steps and the use of catalysis to improve energy efficiency. nih.govbio-conferences.org The sol-gel method, which can often be a one-pot synthesis, aligns with these principles by potentially reducing the number of synthetic steps. nih.gov

| Green Chemistry Principle | Application in Lithium Citrate Related Synthesis |

| Waste Prevention | Using citric acid for leaching and resynthesis of cathode materials from spent batteries. nih.gov |

| Safer Solvents and Auxiliaries | Employing water/ethanol mixtures as solvents. researchgate.net |

| Use of Renewable Feedstocks | Citric acid is a renewable feedstock. |

| Reduce Derivatives | One-pot sol-gel synthesis can minimize intermediate steps. nih.gov |

| Catalysis | Catalysts can reduce energy consumption and the need for harsh reagents. bio-conferences.org |

Lithium Citrate as a Precursor in Advanced Material Synthesis

Lithium citrate is a valuable precursor in the synthesis of a variety of advanced materials, particularly for energy storage and biomedical applications. Its ability to form homogeneous, amorphous complexes that can be decomposed at controlled temperatures makes it an ideal starting material for creating complex oxides with high purity and specific morphologies. google.commdpi.com

In the field of lithium-ion batteries, lithium citrate is used in the sol-gel synthesis of cathode materials. For example, it serves as a precursor for LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC111) and other high-nickel NCMs. mdpi.comrsc.org The use of a citrate-based gel precursor can lead to materials with lower cation mixing, reduced particle aggregation, and larger surface areas compared to materials synthesized by other methods like co-precipitation. mdpi.com It is also used in the synthesis of anode materials like Li₄Ti₅O₁₂ and other complex oxides such as γ-LiAlO₂. scielo.org.mxresearchgate.netscielo.org.mx The process typically involves creating a gel containing lithium and other metal ions chelated by citrate, followed by calcination to decompose the organic components and form the final crystalline oxide. mdpi.com

Beyond batteries, lithium citrate is a precursor in the synthesis of bioactive glasses. In the sol-gel synthesis of lithium-silicate glass, the choice of lithium citrate as the precursor influences the final structure and properties of the glass, leading to materials suitable for applications like cartilage regeneration. nih.govresearchgate.net The citrate precursor decomposes at a temperature that favors the incorporation of lithium into the silicate (B1173343) network without forming crystalline phases that could be detrimental to the material's performance. nih.gov

| Advanced Material | Role of Lithium Citrate | Synthetic Method |

| LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC111) | Precursor for Li and chelating agent | Sol-gel |

| γ-LiAlO₂ | Precursor for Li, used with other chelating agents | EDTA-citrate complexing method |

| Li₄Ti₅O₁₂ | Chelating agent to form a homogeneous precursor | Sol-gel |

| Lithium-silicate bioactive glass | Lithium precursor influencing final structure | Sol-gel |

Preparation of Lithium-Transition Metal Oxides for Energy Storage

The sol-gel method utilizing citrate is a versatile technique for synthesizing a wide range of lithium-transition metal oxide cathode materials for lithium-ion batteries. researchgate.netdiva-portal.org This process generally involves dissolving lithium salts, transition metal salts, and citric acid in a solvent, often water or ethanol. scielo.org.za The solution is heated, typically at temperatures around 80°C, to evaporate the solvent and promote the formation of a gel. scielo.org.zaaip.org This gel, which contains a homogeneous mixture of the metal ions chelated by the citrate, is then dried and undergoes a high-temperature calcination process to yield the final crystalline oxide material. aip.orgmdpi.com

The use of citric acid as a chelating agent is fundamental to this process. rsc.org It forms stable complexes with the various metal cations (e.g., Li⁺, Co²⁺, Ni²⁺, Mn²⁺) in the solution, preventing their individual precipitation and ensuring a uniform distribution throughout the precursor gel. researchgate.netacs.org This homogeneity is critical for forming phase-pure target materials at lower temperatures and with shorter reaction times compared to traditional solid-state methods. scielo.org.za

Various important cathode materials have been successfully synthesized using this methodology. For instance, lithium cobalt oxide (LiCoO₂), a foundational layered cathode material, can be prepared from lithium-cobalt citrate precursors. researchgate.netacs.org Similarly, lithium nickel oxide (LiNiO₂) and cobalt-doped versions like LiNi₀.₈Co₀.₂O₂ are synthesized by dissolving stoichiometric amounts of lithium, nickel, and cobalt nitrates with citric acid. scielo.org.zaworldscientific.com The synthesis of lithium manganese oxide (LiMn₂O₄) with a spinel structure also employs citrate-chelated metal acetates. scielo.org.za

More complex, multi-metal cathode materials are also accessible via the citrate sol-gel route. The preparation of Li-rich layered oxides, such as Li₂MTiO₄ (where M can be Fe, Mn, Co, etc.), and nickel-manganese-cobalt (NMC) oxides has been demonstrated. diva-portal.orgmdpi.com For example, LiNi₀.₉Co₀.₀₅Mn₀.₀₂₅Mg₀.₀₂₅O₂ has been synthesized using citric acid as the chelating agent, with the final properties being highly dependent on the calcination temperature and duration. rsc.org The synthesis of lithium iron phosphate (B84403) (LiFePO₄), another key cathode material, also benefits from the citrate gel process, where the chelation of iron ions by citrate helps control particle size. aip.org

Table 1: Examples of Lithium-Transition Metal Oxides Synthesized via Citrate Sol-Gel Method

| Cathode Material | Precursors | Calcination Conditions | Reference |

|---|---|---|---|

| LiFePO₄ | Lithium salts, Iron salts, Phosphates, Citric acid | 700°C for 10 hours | aip.org |

| Li₂FeTiO₄ | CH₃COOLi, FeCl₂, Ti(OC₄H₉)₄, Citric acid | 700°C | mdpi.com |

| LiNi₀.₈Co₀.₂O₂ | Lithium carbonate, Basic nickel carbonate, Basic cobalt carbonate, Citric acid | Not specified | worldscientific.com |

| LiCoO₂ | Lithium-cobalt citrate | 400°C | acs.org |

Role of Citrate Chelation in Precursor Decomposition Pathways

The chelation of metal ions by citrate is a critical factor that governs the thermal decomposition of the precursor gel. Citric acid, a triprotic acid, can form stable complexes with transition metal ions, preventing premature hydrolysis and precipitation from the solution. researchgate.net This ensures the formation of a homogeneous, glassy solid or gel upon solvent removal, which is essential for the subsequent formation of the desired oxide phase. researchgate.netacs.org

The thermal decomposition of this citrate-metal precursor gel is a multi-stage process. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are often used to study these pathways. aip.orgmdpi.com The decomposition of a lithium-iron-titanium-citrate precursor for Li₂FeTiO₄ provides a clear example of these stages. mdpi.com

Initially, a weight loss is observed at low temperatures (70-100°C) due to the evaporation of residual water. aip.org As the temperature increases, the decomposition process begins. The first major stage typically involves the breakdown of coordination bonds within the metal-citrate complexes. mdpi.com This is followed by the thermal decomposition of the citric acid itself. mdpi.com For the Li₂FeTiO₄ precursor, this occurs between 200°C and 250°C. mdpi.com

In the subsequent stages, at higher temperatures, the metal salts (e.g., acetates, chlorides) decompose, and reduction of transition metals can occur. mdpi.com In some systems, the carbon produced from the pyrolysis of citric acid can act as a reducing agent. mdpi.com Finally, as the temperature rises further, the various intermediate oxides react to form the final crystalline lithium-transition metal oxide product. mdpi.com For instance, in the synthesis of Li₂FeTiO₄, the initial formation of the crystal structure begins around 330-470°C, with further crystal growth and structural ordering occurring at temperatures above 470°C. mdpi.com

The decomposition of lithium-cobalt citrate precursors to form LiCoO₂ follows a similar pattern. acs.org The thermal decomposition of LiCoC₆H₅O₇·5H₂O at 400°C yields a mixture of pseudo-spinel and rhombohedral LiCoO₂. acs.org The specific nature of the citrate complex can influence the final product; using a precursor where two citrate ions chelate each cobalt ion, (NH₄)₃LiCo(C₆H₅O₇)₂, allows for the formation of monophase rhombohedral LiCoO₂ at 400°C. acs.org

Table 2: Illustrative Decomposition Stages of a Citrate Precursor (for Li₂FeTiO₄)

| Temperature Stage | Description of Events | Reference |

|---|---|---|

| < 200°C | Evaporation of residual solvent/water. | aip.orgmdpi.com |

| 200 - 250°C | Breakage of coordination bonds and thermal decomposition of citric acid. | mdpi.com |

| 250 - 330°C | Thermal decomposition of metal salts (e.g., CH₃COOLi, FeCl₂). | mdpi.com |

| 330 - 470°C | Reduction of transition metals and initial formation of Li₂FeTiO₄ crystals. | mdpi.com |

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement within a crystalline solid. azom.com By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the crystal structure, including lattice parameters and the precise positions of atoms.

In a study on lithium dipotassium (B57713) citrate monohydrate (LiK₂C₆H₅O₇·H₂O), laboratory X-ray powder diffraction data were used to solve the crystal structure. nih.goviucr.org The analysis revealed a structure where the lithium ion (Li⁺) is in a tetrahedral coordination environment (LiO₄), and the potassium ion (K⁺) is in an eight-coordinate environment (KO₈). iucr.org These coordination polyhedra of LiO₄ and KO₈ share edges and corners, forming distinct layers. nih.goviucr.org The citrate anion itself was found in a trans,trans-conformation, which is a low-energy conformation. nih.gov Such detailed structural information is critical for understanding the solid-state properties of the material. Energy-dispersive X-ray diffraction has also been utilized to study the interactions of dioxouranium(VI) in a 1 M lithium citrate solution, demonstrating the technique's applicability in solution-state structural analysis. researchgate.net

Table 1: Crystallographic Data for Lithium Dipotassium Citrate Monohydrate This table presents data for a related mixed-cation salt to illustrate the type of information obtained from XRD studies.

| Parameter | Value | Reference |

| Compound | Lithium Dipotassium Citrate Monohydrate | nih.goviucr.org |

| Formula | LiK₂C₆H₅O₇·H₂O | nih.goviucr.org |

| Li⁺ Coordination | Tetrahedral (LiO₄) | iucr.org |

| K⁺ Coordination | Irregular (KO₈) | iucr.org |

| Citrate Conformation | trans,trans | nih.gov |

| Structural Feature | Layers formed by edge and corner sharing of LiO₄ and KO₈ polyhedra. | nih.goviucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that probes the local chemical environment of specific atomic nuclei. It is used to elucidate molecular structure, study dynamics, and quantify components in a mixture. azom.com For lithium citrate, both solution-state and solid-state NMR are highly informative.

In solution, ¹H and ¹³C NMR are standard methods for confirming the organic citrate backbone. The ¹H NMR spectrum would show characteristic signals for the diastereotopic methylene (B1212753) protons (-CH₂-) and, if present, the hydroxyl proton (-OH). researchgate.net

For direct analysis of the lithium ion, ⁷Li and ⁶Li NMR are employed. ⁷Li is the more sensitive and abundant isotope (92.4%), while ⁶Li (7.6% abundance) can offer higher resolution in the solid state due to its smaller quadrupole moment. azom.comrsc.orgrsc.org Quantitative NMR (qNMR) using ⁷Li has been developed as a method to determine lithium content in brines without complex sample preparation, showcasing its power for purity and concentration assessment. rsc.org

Solid-state NMR, particularly using Magic Angle Spinning (MAS), provides structural details of lithium citrate in its crystalline form. rsc.org ⁷Li and ⁶Li MAS-NMR can distinguish between lithium ions in different crystallographic sites, such as tetrahedral and octahedral environments, as the chemical shift is highly sensitive to the local coordination geometry and bonding. rsc.org Studies on related lithium-containing materials have successfully used MAS-NMR to identify different lithium environments and to probe dynamic processes like ion exchange between sites. rsc.orgelectrochem.org

Table 2: NMR Nuclei for the Analysis of Lithium Citrate

| Nucleus | Type of NMR | Information Obtained | Reference |

| ¹H | Solution | Elucidation of the citrate organic structure; identification of metabolites. | researchgate.net |

| ¹³C | Solution | Confirmation of the carbon backbone of the citrate molecule. | azom.com |

| ⁷Li | Solution, Solid-State | Quantification of lithium content (qNMR); probing the electronic environment of Li⁺. | azom.comrsc.org |

| ⁶Li | Solid-State | High-resolution analysis of Li⁺ in different crystallographic sites. | rsc.orgelectrochem.org |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Characterization and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, measures the vibrational modes of a molecule. These techniques are sensitive to chemical bonding, functional groups, and molecular symmetry, making them essential for characterizing lithium citrate. thermofisher.com

FTIR spectra of lithium citrate and its hydrates show characteristic absorption bands. nih.gov Theoretical studies on citric acid-lithium complexes have shown that the introduction of lithium ions significantly influences the vibrational spectra. scielo.br Key changes include:

A shift in the hydroxyl (-OH) stretching band. For instance, in a simulated complex, the introduction of a lithium ion caused the OH band at 3630 cm⁻¹ to shift to 3380 cm⁻¹. scielo.br

An increase in the C-O stretching vibration frequency. scielo.br

The appearance of new bands in the low-frequency region (300-600 cm⁻¹) corresponding to Li-O stretching modes. scielo.brresearchgate.net

Raman spectroscopy provides complementary information. thermofisher.com Simulated Raman spectra of lithium-citrate complexes show that intense bands in the pure acid spectrum, particularly those associated with OH stretching, are altered upon complexation with lithium. scielo.br Experimental Raman studies on related materials prepared via citrate-assisted methods identify M-O (metal-oxygen) asymmetric stretching modes and O-M-O bending modes, which are crucial for understanding the coordination environment. ijert.org

Furthermore, low-frequency techniques like Terahertz Time-Domain Spectroscopy (THz-TDS) have been used to probe the intermolecular vibrations of lithium citrate tetrahydrate. researchgate.net Experimental and simulated THz spectra show distinct absorption peaks (e.g., at 1.67, 2.02, and 2.51 THz) that are sensitive to the crystal structure and hydration state. coppjournal.org

Table 3: Selected Vibrational Modes for Lithium Citrate

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Significance | Reference |

| O-H Stretch | FTIR | 3630 -> 3380 (Shift upon Li⁺ binding) | Indicates interaction of hydroxyl group with lithium. | scielo.br |

| C=O Stretch | FTIR/Raman | ~1750 (in acid), shifts on salt formation | Confirms presence of carboxylate groups. | researchgate.net |

| C-O Stretch | FTIR | ~1129 -> 1163 (Shift upon Li⁺ binding) | Shows influence of Li⁺ on the C-O bond. | scielo.br |

| Li-O Stretch | FTIR/Raman | 300 - 600 | Direct evidence of lithium-oxygen bonding. | scielo.brresearchgate.net |

| THz Absorption | THz-TDS | 1.67 THz (55.7 cm⁻¹) | Probes intermolecular vibrations and crystal lattice modes. | researchgate.netcoppjournal.org |

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for confirming molecular weight and assessing the purity of compounds like lithium citrate.

The theoretical exact mass of anhydrous trilithium citrate (C₆H₅Li₃O₇) is 210.051541 Da. americanelements.com High-resolution mass spectrometry, such as Electrospray Ionization (ESI-MS) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can verify this mass with high precision, thus confirming the elemental composition. While detailed fragmentation studies for lithium citrate are not prevalent in the provided sources, ESI-MS would typically be used to observe the intact molecule or adducts, confirming its identity.

A crucial application of MS in the analysis of lithium salts is for purity assessment, specifically the detection of trace elemental impurities. perkinelmer.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique used to quantify metallic and non-metallic impurities in lithium materials down to parts-per-billion levels. perkinelmer.comresearchgate.net For battery-grade lithium compounds, controlling impurities like sodium, iron, and other metals is critical, and ICP-MS is the industry standard for this type of quality control. perkinelmer.com

Table 4: Mass Spectrometry Data for Lithium Citrate

| Parameter | Value | Technique | Purpose | Reference |

| Molecular Formula | C₆H₅Li₃O₇ | - | - | americanelements.com |

| Exact Mass | 210.051541 Da | High-Resolution MS (e.g., ESI-TOF) | Structural Confirmation | americanelements.com |

| Monoisotopic Mass | 210.051541 Da | High-Resolution MS | Structural Confirmation | americanelements.com |

| Impurity Analysis | e.g., Na, K, Fe, Ca | ICP-MS | Purity Assessment | perkinelmer.comresearchgate.net |

Computational Chemistry and Molecular Modeling of Lithium Citrate Interactions and Conformational Dynamics

Computational chemistry and molecular modeling are indispensable tools that complement experimental data, providing deeper insights into the structure, properties, and dynamics of molecules like lithium citrate.

Density Functional Theory (DFT) is widely used to model lithium citrate and its complexes. researchgate.net It has been successfully applied to:

Structure Optimization: DFT calculations are used to refine crystal structures obtained from XRD data. Excellent agreement between experimental and DFT-optimized geometries, with root-mean-square displacements as low as 0.047 Å, provides strong evidence for the correctness of the determined structure. nih.goviucr.org

Vibrational Spectra Simulation: Theoretical vibrational frequencies calculated with DFT can be compared with experimental FTIR and Raman spectra to aid in the assignment of complex spectral bands. scielo.br This helps to definitively identify specific vibrational modes, such as Li-O stretches. scielo.br

Bonding Analysis: Calculations can provide information on the nature of chemical bonds. For example, Mulliken overlap population analysis has been used to indicate that the Li-O bonds in lithium-containing citrates have some covalent character. nih.gov

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of lithium citrate. MD has been employed to understand and verify the absorption peaks observed in THz spectra, linking them to specific molecular vibration modes. coppjournal.org These simulations can model the interactions between lithium citrate and solvent molecules or its conformational changes over time, providing a dynamic picture that is inaccessible to many static experimental techniques. coppjournal.orgaip.org

Surface Science Spectroscopies Applied to Lithium Citrate Films

Surface science spectroscopies are critical for analyzing the chemical and physical properties of the outermost atomic layers of a material. These techniques are particularly relevant for applications where lithium citrate may be used as a thin film or coating.

X-ray Photoelectron Spectroscopy (XPS) is a key surface analysis technique that provides information on elemental composition and chemical bonding states. While direct XPS studies on lithium citrate films are not detailed in the search results, the analysis of related lithium salts like lithium carbonate serves as a strong analogue. acs.org XPS analysis of a lithium citrate film would be used to:

Confirm the presence of lithium, carbon, and oxygen on the surface.

Determine the chemical states by analyzing the binding energies of the C 1s, O 1s, and Li 1s core levels. This could distinguish, for example, between carbon in a carboxylate group versus adventitious carbon.

Identify surface contaminants or changes in surface chemistry after specific treatments. acs.org

The application of lithium citrate as a lubricating additive has been studied, where it forms a tribochemical film on surfaces. acs.org Friction promotes the chemisorption of the citrate molecules onto the substrate. acs.org Surface-sensitive techniques like XPS and Auger Electron Spectroscopy (AES) would be instrumental in characterizing the composition and thickness of such tribochemical films, elucidating the mechanism of friction reduction.

Advanced Analytical Methodologies for Lithium Citrate Quantification and Speciation

Chromatographic Techniques for Lithium and Citrate (B86180) Separation

Chromatography, a powerful separation science, offers robust methods for the individual and simultaneous analysis of lithium and citrate ions.

Ion Chromatography (IC) for Alkali Metal and Anion Determination

Ion chromatography (IC) stands out as a significant improvement for the analysis of lithium citrate, capable of determining lithium and other common cations in a single injection. lcms.cz This technique offers an automated and fast alternative to older methods, utilizing an aqueous mobile phase. lcms.czthermofisher.com A common setup involves a cation-exchange column, such as the Dionex IonPac CS12A-5µm, paired with a suppressed conductivity detector. lcms.czthermofisher.com The separation of lithium can be achieved using a gradient elution with methanesulfonic acid (MSA). thermofisher.com For instance, a method might use 8 mM MSA initially to separate lithium from other cations like sodium, then increase the concentration to elute other cations more quickly. thermofisher.com This methodology has been validated according to USP General Chapter <1225> for parameters including accuracy, precision, and specificity. thermofisher.commetrohm.com

Interactive Table: IC Method Parameters for Lithium Determination in Lithium Citrate

| Parameter | Value |

|---|---|

| Column | Thermo Scientific Dionex IonPac CS12A-5µM, 3 x 150 mm |

| Guard Column | Dionex IonPac CG12A-5μm Guard, 3 × 30 mm |

| Eluent | 8 mM MSA (0-6 min), 67 mM MSA (6-8 min), 8 mM MSA (8-20 min) |

| Detection | Suppressed Conductivity |

| LOD | 1.2 µg/L |

| LOQ | 4 µg/L |

This table summarizes typical parameters for the ion chromatographic analysis of lithium. Data sourced from Thermo Fisher Scientific Application Note 1121. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Organic Anion Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of the citrate component of lithium citrate. samaterials.comheegermaterials.com Citric acid, being a polar compound, can be challenging to retain in traditional reversed-phase (RP) chromatography. helixchrom.com Therefore, alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC) combined with anion-exchange or anion-exclusion are employed. helixchrom.com For instance, a HILIC/anion-exclusion method can effectively separate polar compounds like citric acid. helixchrom.com Detection is often achieved using UV detectors, typically around 210 nm. researchgate.nete3s-conferences.org The development of a robust HPLC method involves preparing standard solutions to create a calibration curve that relates the peak area to the concentration of citric acid. researchgate.net

A study on the analysis of citric acid in beverages utilized a C18 column with a mobile phase of 0.1% phosphoric acid solution and UV detection at 210 nm, demonstrating good linearity and precision. e3s-conferences.org Another approach for analyzing organic acids like citrate involves using a mixed-mode stationary phase column. helixchrom.comsielc.com

Interactive Table: HPLC Method for Citric Acid Analysis

| Parameter | Value |

|---|---|

| Column | C18 column |

| Mobile Phase | 0.1% Phosphoric acid solution |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm |

| Linear Range | 50 µg to 200 µg |

This table outlines the conditions for a typical HPLC analysis of citric acid. e3s-conferences.org

Electrophoretic Separations (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), provides a rapid and reliable method for the analysis of lithium ions. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. researchgate.net Separations can be achieved in a short time, often within minutes. nih.gov For the analysis of lithium, a background electrolyte (BGE) is used, and detection can be performed using conductivity detectors. nvkc.nl

In one application, a CZE method was developed to monitor lithium concentrations in biological fluids, achieving separation in under 7 minutes. nih.gov The method demonstrated linearity over a relevant concentration range and had a limit of quantification of 0.15 mmol/L in serum. nih.gov Another study utilized a microchip-based CE system for the direct measurement of lithium in whole blood. nvkc.nl To enhance sensitivity, especially for trace analysis in complex matrices like seawater, CE can be combined with pre-concentration techniques such as transient isotachophoresis (tITP). rsc.org

Atomic Absorption/Emission Spectrometry for Lithium Quantification

Atomic absorption spectrometry (AAS) and atomic emission spectrometry (AES) are well-established and widely used techniques for the quantification of lithium. ontosight.aiscielo.br These methods are known for their high sensitivity and precision. ontosight.ai

In flame atomic absorption spectrometry (FAAS), the sample is atomized in a flame, and the absorption of light by lithium atoms at a specific wavelength (typically 670.8 nm) is measured. ontosight.aiscielo.br The amount of light absorbed is directly proportional to the concentration of lithium in the sample. ontosight.ai Flame atomic emission spectrometry (FAES), also known as flame photometry, measures the light emitted by excited lithium atoms in a flame at the same characteristic wavelength. scielo.brscielo.br

Both FAAS and FAES have been validated and found to be satisfactory, precise, and accurate for lithium quantification in various samples, including serum and mineral ores. scielo.brelixirpublishers.com A comparison of the two methods for determining lithium in serum concluded that they are statistically similar and can both be adopted for lithium quantification. scielo.br

Interactive Table: Comparison of FAAS and FAES for Lithium Determination

| Parameter | Flame Atomic Absorption Spectrometry (FAAS) | Flame Atomic Emission Spectrometry (FAES) |

|---|---|---|

| Principle | Measures absorbed radiation by ground-state atoms | Measures emitted radiation from excited atoms |

| Wavelength | 670.8 nm | 670.8 nm |

| Atomization | Air-acetylene flame | Air-acetylene flame |

| Limit of Quantification (Serum) | 0.05 mEq/L | 0.05 mEq/L |

| Precision | Good | Good |

| Accuracy | High | High |

This table provides a comparative overview of FAAS and FAES for lithium analysis. scielo.br

Spectrophotometric and Colorimetric Methods for Lithium Ion Detection

Spectrophotometric and colorimetric methods offer a simpler and often more accessible alternative for the determination of lithium ions. aatbio.comrsc.org These methods are based on the formation of a colored complex with a specific chromogenic agent, where the intensity of the color is proportional to the lithium concentration. rsc.org

One common method involves the use of Thorin as a complexing agent in an alkaline solution. mt.comresearchgate.net The resulting lithium-thorin complex can be measured spectrophotometrically at around 480 nm. mt.com Another chromogenic agent used is Quinizarin, which reacts with lithium to produce a color change that can be monitored using optical spectroscopy. rsc.org This method has been applied to the development of test paper strips for lithium detection. rsc.org

A more recent approach involves the formation of a LiKFe(IO6) compound, which is then converted to a tris(1,10-phenanthroline)iron(II) complex. rsc.orgsci-hub.se The intense color of this complex can be measured spectrophotometrically or even colorimetrically using a smartphone application. sci-hub.seresearchgate.net These methods are advantageous due to their low cost and suitability for routine or field assays. aatbio.comresearchgate.net

Development of Novel Sensor Technologies for Lithium and Citrate

The demand for real-time, portable, and highly sensitive detection of lithium and citrate has driven the development of novel sensor technologies.

For lithium detection, electrochemical sensors, particularly ion-selective electrodes (ISEs), have shown great promise. techconnect.orgnih.gov These sensors utilize an ionophore-doped membrane that selectively interacts with lithium ions, generating a potentiometric response. techconnect.org Novel all-solid-state ISEs with nanostructured solid contacts have been developed for the non-invasive monitoring of lithium in sweat, exhibiting near-Nernstian behavior and fast response times. nih.gov Other innovative approaches include ionization-based sensors for detecting thermal runaway in lithium-ion batteries by identifying emitted lithium ions and other gases. sae.org Ultrasonic sensors are also being explored for monitoring the state of lithium-ion batteries. evs36.com

For citrate detection, fluorescent sensors have been developed. rsc.orgacs.org One such sensor is a supramolecular assembly composed of a calix mt.comarene and a fluorescent naphthalimide derivative, which shows a significant fluorescence enhancement upon binding to citrate. acs.orgnih.gov The selectivity for citrate is achieved through the formation of a ternary complex and subsequent protonation of the fluorophore. acs.orgnih.gov Another approach utilizes citrate-capped silver nanoparticles as a colorimetric sensor, where the aggregation of nanoparticles in the presence of citrate leads to a visible color change. acs.orgrsc.org

Matrix Effects and Sample Preparation in Complex Biological and Environmental Samples (Excluding Human Biofluids for Clinical Monitoring)

The accurate quantification and speciation of lithium, originating from sources such as lithium citrate, in complex non-human biological and environmental matrices present significant analytical challenges. The inherent complexity and variability of these samples, including soil, water, and plant tissues, necessitate robust sample preparation protocols to minimize matrix effects, which are alterations in the analytical signal caused by co-existing compounds in the sample. researchgate.netacs.org These effects, manifesting as either ion suppression or enhancement, can compromise the accuracy, precision, and sensitivity of analytical methods like inductively coupled plasma-mass spectrometry (ICP-MS) or ion chromatography (IC). researchgate.netnih.gov

Challenges and Preparation of Soil and Sediment Samples

Soil and sediment are highly heterogeneous matrices containing a mixture of minerals, organic matter, clays, and carbonates that can interfere with lithium analysis. The geogenic lithium present in soil is often insoluble and not bioavailable, but anthropogenic lithium, potentially from lithium citrate contamination, is more mobile and reactive. nih.gov The interaction of lithium ions with soil components, such as sorption to clay particles, is influenced by factors like soil pH and clay content, which complicates extraction and quantification. nih.gov

Sample preparation is a critical step to liberate lithium from the matrix and reduce interferences. Standard industry practices involve several key stages:

Drying and Homogenization: Samples are typically oven-dried (e.g., at 105 °C or 65 °C), ground, and sieved (e.g., through a 2 mm or <75 micron mesh) to ensure homogeneity and improve the efficiency of subsequent extraction steps. nih.govlistcorp.comcopernicus.org

Digestion: Aggressive acid digestion is required to break down the sample matrix and bring the target analyte into a solution suitable for analysis. A common approach is digestion with aqua regia, a mixture of hydrochloric acid (HCl) and nitric acid (HNO₃). nih.govcopernicus.org This process leaches acid-soluble components, including lithium. copernicus.org The Community Bureau of Reference (BCR) sequential extraction protocols are also employed to study the speciation of lithium, fractionating it into forms such as exchangeable, reducible (bound to Fe/Mn oxides), oxidizable (bound to organic matter), and residual. kiwiscience.com

Table 1: Research Findings on Soil Sample Preparation for Lithium Analysis

| Matrix Type | Sample Preparation Protocol | Analytical Goal | Key Research Finding | Reference |

|---|---|---|---|---|

| Karst Area Soil | Oven-dried at 105 °C, ground to pass a 2 mm sieve. Digestion of 3g sample with a 1:3 v/v mixture of 37% HCl and 65% HNO₃. | Total Macro- and Microelement Determination | The digestion method was effective for preparing samples for ICP-MS analysis, with soil Li concentrations ranging from 6.50 to 11.3 mg/kg DW. nih.gov | nih.gov |

| Australian Topsoil & Bottom Soil | Air-dried, homogenized, sieved to <2 mm. A 0.5g aliquot was digested in aqua regia (1.8 mL HCl + 0.6 mL HNO₃) at 90°C for 2 hours. | Aqua-Regia-Extractable Lithium | This method effectively leached acid-soluble lithium for ICP-MS analysis, with results showing a mean concentration lower than in European soils. copernicus.org | copernicus.org |

| Mineral Exploration Soil Samples | Samples collected at ~20cm depth, sieved on-site (~5mm). Lab preparation involved oven drying, jaw crushing, and pulverizing to -75 microns. | Geochemical Analysis for Lithium Exploration | This industry-standard practice is considered appropriate for regional-scale exploration to identify lithium and pathfinder element anomalies. listcorp.com | listcorp.com |

Challenges and Preparation of Aqueous Samples

Environmental water samples, such as surface water, groundwater, and industrial wastewater, can contain high concentrations of dissolved solids, organic compounds, and various ions that interfere with lithium detection. analytik-jena.us High levels of alkali and alkaline earth metals (e.g., sodium, potassium, magnesium, calcium) are particularly problematic as they can cause both spectral and non-spectral interferences in plasma-based techniques.

Standard preparation for aqueous samples is generally simpler than for soils but crucial for accurate results:

Filtration: Samples are filtered, typically through a 0.45 μm membrane filter, to remove suspended particulate matter. nih.gov

Acidification: The filtrate is often acidified, for instance with nitric acid to a pH below 2, to stabilize the sample and prevent the precipitation of metal hydroxides. nih.gov

Dilution: For samples with very high total dissolved solids (TDS), such as brines, dilution is a common strategy to reduce matrix effects before introduction to the analytical instrument. researchgate.netanalytik-jena.us

Challenges and Preparation of Plant and Other Biological Tissues

Quantifying lithium uptake in plants is essential for understanding its bioaccumulation and mobility in the food chain. nih.govkiwiscience.com Plant tissues are complex organic matrices requiring extensive cleanup to isolate the inorganic analyte.

The preparation of plant samples typically involves:

Washing and Drying: Plants are thoroughly washed with deionized or distilled water to remove surface contaminants, separated into different parts (leaves, stems, roots) if required, and oven-dried (e.g., at 65 °C) to a constant weight. nih.govmdpi.com

Grinding: The dried material is ground into a fine, homogenized powder using a mortar or mill to facilitate efficient digestion. nih.gov

Digestion: The powdered sample undergoes wet acid digestion to destroy the organic matter. A common digestion mixture is concentrated nitric acid (HNO₃) combined with hydrogen peroxide (H₂O₂). nih.gov The resulting solution is then diluted with ultrapure water to a final volume for analysis. nih.gov

Table 2: Research Findings on Plant Sample Preparation for Lithium Analysis

| Matrix Type | Sample Preparation Protocol | Analytical Goal | Key Research Finding | Reference |

|---|---|---|---|---|

| Various Plant Species (Lolium sp., Urtica sp., etc.) | Washed with distilled water, oven-dried at 65 °C, ground with an agate mortar, sieved (200 µm). Digestion of 2g sample with 5 mL 65% HNO₃ and 2 mL 30% H₂O₂. | Li Uptake and Translocation | The protocol successfully prepared plant tissues for ICP-MS analysis, revealing Li concentrations from 0.19 to 11.1 mg/kg DW. nih.gov | nih.gov |

| Brassica, Helianthus, Solanum species | Plants harvested, washed with deionized water, and leaves separated from stems. (Further digestion details for analysis assumed standard acid digestion). | Induced Plant Accumulation of Lithium | Chelating agents like EDTA were added to soil to enhance Li availability for plant uptake, indicating the importance of soil chemistry in sample analysis. mdpi.com | mdpi.com |

Mitigation of Matrix Effects

Beyond initial sample preparation, various analytical strategies are employed to correct for unavoidable matrix effects:

Internal Standardization: An element not naturally present in the sample, or an enriched isotope like ⁶Li, is added in a known concentration to all samples, blanks, and calibration standards. epa.gov The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for signal drift and suppression/enhancement effects. epa.gov

Matrix-Matched Calibration: Calibration standards are prepared in a solution that mimics the matrix of the actual samples. researchgate.net This is achieved by using a blank sample extract (a sample known to be free of the analyte) as the diluent for the standards, ensuring that both standards and samples experience similar matrix effects.

Solid-Phase Extraction (SPE): SPE cartridges can be used for sample cleanup, selectively removing interfering compounds from the sample extract while allowing the analyte of interest to pass through or be selectively eluted. unil.ch

The choice of sample preparation and matrix effect mitigation strategy depends heavily on the specific matrix, the concentration of lithium, and the analytical technique employed. researchgate.netresearchgate.net For the analysis of lithium citrate in complex environmental and non-human biological samples, a comprehensive approach combining efficient sample digestion with appropriate instrumental correction methods is essential for generating reliable and scientifically accurate data.

Investigative Studies on Molecular and Cellular Mechanisms Non Human Clinical Context

Ion Channel Modulation and Transport Kinetics in In Vitro and Animal Models

Lithium's influence on ion channels and their transport kinetics is a cornerstone of its molecular action. As a monovalent cation, the lithium ion (Li+) can substitute for other ions, notably sodium (Na+), in various cellular processes. mdpi.com

In neuronal models, lithium has been shown to enter cells, particularly neurons, through voltage-gated sodium channels. researchgate.net This entry is a key aspect of its activity, as it can lead to an accumulation of intracellular lithium. researchgate.net This accumulation can, in turn, displace intracellular sodium, helping to re-establish the sodium electrochemical gradient. researchgate.net Research suggests that lithium is more likely to affect hyperactive neurons preferentially due to its primary entry route via voltage-gated sodium channels. researchgate.net

Studies on mouse primary cultures of cortical neurons and astrocytes have shown that lithium can impact potassium (K+) uptake. While neuronal K+ uptake rates were not significantly influenced, astrocyte K+ uptake showed a notable inhibition. nih.gov This effect is thought to be due to competition between lithium and potassium for transport sites on the Na+-K+ ATPase enzyme. nih.gov While some studies suggest lithium decreases the activity of the Na+,K+-ATPase pump, particularly in the hippocampus, others have found a slight increase in its activity in astrocytic preparations. nih.govajol.info

Furthermore, lithium's effects extend to calcium (Ca2+) channels. Research has pointed to the L-type voltage-gated calcium channel as a site of interest. psychiatryonline.org In some contexts, the combination of lithium with a calcium channel blocker like verapamil (B1683045) has shown effects on manic symptoms in patients unresponsive to lithium alone. bmj.com The CACNA1C gene, which codes for a subunit of this calcium channel, has been a focus of genetic studies in relation to bipolar disorder, and lithium treatment in mice has been shown to downregulate subunits of the calcium channel. psychiatryonline.org

The transport kinetics of lithium ions are complex and can be influenced by the local ionic environment. sciengine.com Computational models, such as those using neural networks, are being employed to better understand the hopping barriers and diffusion of Li+ ions in different materials, which can provide insights into its transport in biological systems. sciengine.comresearchgate.net

Table 1: Effects of Lithium on Ion Channel Function and Transport in Non-Human Models This table is interactive. Click on the headers to sort the data.

| Model System | Ion Channel/Transporter | Observed Effect | Reference |

|---|---|---|---|

| Mouse Cortical Astrocytes | Na+-K+ ATPase | Inhibition of K+ uptake | nih.gov |

| Mouse Cortical Astrocytes | Na+-K+ ATPase | Slight increase in enzyme activity | nih.gov |

| In Vitro Mouse Brain Tissue | Voltage-gated Na+ channels | Lithium enters cell, suppressing outward membrane current | frontiersin.org |

| Rat Hippocampal Neurons | A-type K+ channels | Indirect blockade by lowering Ca2+ | mdpi.com |

| General Neuronal Models | Voltage-gated Na+ channels | Lithium entry, displacement of intracellular Na+ | researchgate.net |

| Mouse Models | L-type Voltage-gated Ca2+ channels | Downregulation of subunits after lithium treatment | psychiatryonline.org |

Enzyme Activity Modulation in Cell-Free Systems or Non-Human Cell Lines

Lithium citrate's interaction with key enzymes is a significant area of research into its molecular mechanisms. These interactions are often studied in simplified systems like cell-free assays or non-human cell lines to isolate and understand the direct effects of lithium on enzyme activity.

Glycogen (B147801) synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes. Lithium is a well-established direct inhibitor of GSK-3β. The primary mechanism of this inhibition is through competition with magnesium ions (Mg2+) for a binding site on the enzyme. mdpi.com Another proposed mechanism involves the phosphorylation of serine-9 in the N-terminal region of GSK-3β, which is a key regulatory site. mdpi.com

The inhibition of GSK-3β by lithium has been observed to have downstream effects, such as influencing the expression of other proteins. For instance, in neuroblastoma cells, GSK-3β has been shown to bind to and inhibit p53, and its inhibition by lithium can lead to increased mitochondrial apoptosis signaling and the expression of p21 and Bax. mdpi.com

Lithium is known to be an uncompetitive inhibitor of inositol (B14025) monophosphatase (IMPase), a key enzyme in the phosphoinositide (PI) signaling pathway. mdpi.com This pathway is crucial for the generation of second messengers like inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting IMPase, lithium leads to a decrease in the recycling of inositol, which can dampen the signaling cascade.

The inhibition of IMPase by lithium can also induce autophagy, a cellular process for degrading and recycling cellular components. mdpi.com This effect is mediated by the depletion of free inositol and a reduction in myo-inositol-1,4,5-triphosphate (IP3) levels, representing a novel pathway for autophagy induction that is independent of the mammalian target of rapamycin (B549165) (mTOR). mdpi.com It's noteworthy that the inhibition of GSK-3β and IMPase can have opposing effects on autophagy. mdpi.com

Table 2: Modulation of Key Enzymes by Lithium in In Vitro and Non-Human Cell Line Studies This table is interactive. Click on the headers to sort the data.

| Enzyme | Mechanism of Modulation by Lithium | System Studied | Reference |

|---|---|---|---|

| Glycogen Synthase Kinase-3 Beta (GSK-3β) | Competitive inhibition with Mg2+; Phosphorylation of Serine-9 | Cell-free systems, Neuroblastoma cells | mdpi.com |

| Inositol Monophosphatase (IMPase) | Uncompetitive inhibition | Cell-free systems, Neuronal precursor cells | mdpi.com |

| Protein Kinase C (PKC) | Regulation of activity | General cellular models | researchgate.net |

Neurotrophic Factor Signaling Pathways in Animal Models (Focus on Fundamental Biology)

Research in animal models has demonstrated that lithium can influence signaling pathways associated with neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. A key focus of this research has been on the fundamental biological processes involved.

Lithium has been shown to modulate the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF). Studies have indicated that lithium can increase the expression of BDNF, which is crucial for neuronal survival and synaptic plasticity. This effect is thought to be linked to the inhibition of GSK-3β, as GSK-3β can negatively regulate the transcription factor CREB (cAMP response element-binding protein), which is involved in BDNF gene expression.

Furthermore, lithium's influence on the Wnt signaling pathway is also relevant to its neurotrophic effects. The Wnt pathway is involved in neurodevelopment and adult neurogenesis. Lithium's inhibition of GSK-3β leads to the stabilization of β-catenin, a key component of the Wnt pathway, which can then translocate to the nucleus and activate target genes involved in cell proliferation and survival.

Oxidative Stress and Apoptosis Pathways in In Vitro Systems and Animal Models

Lithium has been investigated for its effects on cellular pathways related to oxidative stress and apoptosis (programmed cell death) in various in vitro and animal models.

In studies using primary rat cerebral cortical cells, chronic treatment with lithium at therapeutic concentrations was found to inhibit glutamate-induced increases in intracellular free Ca2+ concentration, lipid peroxidation, protein oxidation, and DNA fragmentation, all of which are markers of oxidative stress and apoptosis. frontiersin.org In animal models, lithium has been shown to prevent and reverse oxidative damage to proteins and lipids in the brains of rats exposed to amphetamines. frontiersin.org

One of the proposed mechanisms for these protective effects is the upregulation of anti-apoptotic proteins. For example, both in vitro and in vivo studies have shown that lithium treatment can lead to elevated levels of Bcl-2, an anti-apoptotic molecule. nih.gov

However, it is important to note that some studies have reported contrasting effects. For instance, in cardiomyocytes isolated from rat hearts, lithium treatment was shown to induce mitochondrial reactive oxygen species (ROS) formation, inhibit complex II of the electron transport chain, and lead to mitochondrial swelling and cytochrome c release, which are events that can trigger apoptosis. frontiersin.org This highlights the complexity of lithium's effects, which can be dependent on the cell type and experimental conditions.

Receptor Interaction and Ligand Binding Studies in Non-Clinical Contexts

The therapeutic and neuroprotective effects of lithium are believed to stem from its interaction with a multitude of molecular targets, including various receptors. europa.eu In non-clinical settings, research has focused on elucidating these interactions to understand the compound's mechanism of action.

One area of investigation involves glutamate (B1630785) receptors. Studies on cultured rat brain neurons have shown that lithium can protect against glutamate excitotoxicity, a process mediated by N-methyl-D-aspartate (NMDA) receptors. nih.gov This neuroprotection is thought to involve the inactivation of these receptors. nih.gov Furthermore, lithium has been observed to alter the inward and outward currents of glutamate receptors, specifically the GluR3 subtype, without changing the reversal potential. drugbank.com This dual effect on glutamate receptors may help maintain a stable level of glutamate in the neuronal synapse. drugbank.com

In addition to glutamate receptors, studies have explored lithium's interaction with serotonin (B10506) receptors. Research on human blood platelets has demonstrated an interaction between lithium and 5-HT(1B) receptors, where lithium was found to reduce the inhibition of adenylate cyclase activity induced by a 5-HT(1B) receptor agonist. nih.gov

A notable study identified lithium citrate (B86180) as a compound that can block the binding and uptake of proNGF to its p75NTR-sortilin receptor complex. eneuro.org Co-immunoprecipitation analysis revealed that lithium citrate decreased the association of p75NTR and sortilin both in vitro and in vivo. eneuro.org This action prevents the formation of the receptor complex required for proNGF to induce apoptosis. eneuro.org Surface biotinylation assays further showed that lithium reduced the internalization of p75NTR and sortilin into neurons. eneuro.org This suggests a neuroprotective mechanism at the level of membrane receptors, disrupting the association and internalization of the p75NTR-sortilin complex and thereby preventing apoptotic signaling. eneuro.org

It is also thought that lithium may interact with several receptors in the brain to prevent cell death. europa.eu Some research suggests lithium's therapeutic action could be due to modulation of glutamate receptors, among other effects. drugbank.com The table below summarizes key findings from receptor interaction and ligand binding studies.

| Receptor/Target | Model System | Key Findings | Reference |

| NMDA Receptors | Cultured rat brain neurons | Lithium protects against glutamate excitotoxicity by inactivating NMDA receptors. | nih.gov |

| Glutamate Receptors (GluR3) | --- | Lithium alters inward and outward currents, potentially stabilizing glutamate levels. | drugbank.com |

| 5-HT(1B) Receptors | Human blood platelets | Lithium reduces the inhibition of adenylate cyclase activity induced by a 5-HT(1B) agonist. | nih.gov |

| p75NTR-Sortilin Receptor Complex | Cultured neurons and in vivo rat model | Lithium citrate decreases the association and internalization of the receptor complex, preventing proNGF-induced apoptosis. | eneuro.org |

Epigenetic Modifications and Gene Expression Regulation (Excluding Human Therapeutic Outcomes)

Lithium citrate has been shown to induce significant changes in gene expression and epigenetic modifications in various non-human models. These alterations are considered a key part of its mechanism of action.

Studies in animal models and in vitro human cell lines have revealed that lithium affects the expression of numerous genes. These genes are involved in a wide array of functions including ion channel and receptor function, signal transduction (such as the phosphatidylinositol system), neuroprotective mechanisms, and energy metabolism. nih.govnih.gov For instance, chronic lithium treatment has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA and protein in different brain regions of rodent models. frontiersin.orgfrontiersin.org In rat cortical neurons, acute lithium administration also leads to increased BDNF expression. frontiersin.org Furthermore, lithium has been found to upregulate the expression of several mitochondria-related genes in the mouse frontal cortex, including COX5A, NDUFS7, and NDUFAB1. nih.gov In rat brains, lithium treatment was observed to down-regulate the expression of the epsilon subunit of the initiation factor-2B (eIF2B), suggesting an impact on protein synthesis. frontiersin.org

Epigenetic mechanisms, which regulate gene expression without altering the DNA sequence, are also influenced by lithium. nih.gov These mechanisms include DNA methylation and histone modifications. nih.gov Research indicates that lithium can induce broad epigenetic changes, primarily through DNA demethylation and histone acetylation. nih.gov For example, in a study on human neuroblastoma SK-N-SH cells, in vitro lithium treatment led to extensive methylation changes, with 345 genes becoming hypermethylated and 138 hypomethylated. nih.gov The genes specifically altered by lithium were enriched for functions related to neuronal activities like cell-cell signaling and synaptic transmission. nih.gov

Lithium's influence extends to key transcriptional regulators. It has been shown to affect cAMP response element-binding protein (CREB), glycogen synthase kinase 3 (GSK3), and protein kinase C, all of which are involved in signal transduction. nih.gov By activating CREB-dependent transcription, lithium can increase the expression of the anti-apoptotic protein Bcl-2. nih.govfrontiersin.org The table below provides a summary of research findings on lithium-induced epigenetic modifications and gene expression regulation.

| Process | Model System | Key Findings | Reference |

| Gene Expression | Rodent models, in vitro human cell lines | Alters expression of genes involved in ion channels, signal transduction, neuroprotection, and energy metabolism. | nih.govnih.gov |

| Gene Expression | Rodent models | Increases mRNA and protein expression of Brain-Derived Neurotrophic Factor (BDNF). | frontiersin.orgfrontiersin.org |

| Gene Expression | Mouse frontal cortex | Upregulates mitochondria-related genes such as COX5A, NDUFS7, and NDUFAB1. | nih.gov |

| Epigenetic Modification | Animal models, human cell lines | Induces broad epigenetic changes, mainly DNA demethylation and histone acetylation. | nih.gov |

| DNA Methylation | Human neuroblastoma cells | Caused hypermethylation in 345 genes and hypomethylation in 138 genes. | nih.gov |

| Transcriptional Regulation | --- | Affects transcriptional regulators like CREB, GSK3, and protein kinase C. | nih.gov |

Autophagy and Proteostasis Mechanisms in In Vitro and Animal Models

Lithium has been demonstrated to modulate autophagy and proteostasis (protein homeostasis) in a variety of in vitro and animal models. Autophagy is a cellular process for degrading and recycling cellular components, and its regulation is crucial for cellular health.

Lithium can induce autophagy through multiple signaling pathways. One significant mechanism is the inhibition of inositol monophosphatase (IMPase). nih.gov This inhibition leads to a depletion of free inositol and a subsequent decrease in myo-inositol-1,4,5-trisphosphate (IP₃) levels, which triggers autophagy independently of the mammalian target of rapamycin (mTOR) pathway. nih.govacs.org This mTOR-independent pathway has been observed to enhance the degradation of aggregate-prone proteins, such as mutant huntingtin. nih.govacs.org

Conversely, lithium's inhibition of glycogen synthase kinase-3β (GSK3β) can have opposing effects on autophagy. GSK3β inhibition can activate the mTOR pathway, which in turn can reduce autophagy. frontiersin.org Due to these opposing effects, combining lithium with an mTOR inhibitor like rapamycin has been shown in Drosophila and in vitro models to maximize autophagy induction and the clearance of mutant proteins more effectively than either treatment alone. frontiersin.org

In specific disease models, lithium's effect on autophagy has been linked to neuroprotection. For example, in a mouse model of amyotrophic lateral sclerosis (ALS), the neuroprotective effects of lithium have been attributed to an increase in autophagy. frontiersin.org Similarly, lithium treatment increased autophagy and ameliorated motor dysfunction in mice overexpressing a mutated human tau protein associated with frontotemporal dementia. frontiersin.org However, in some contexts, such as in mouse models of cerebral ischemia, lithium has been observed to downregulate autophagy. acs.org

In chondrocytes, lithium chloride was found to reduce the overactivation of autophagy induced by dexamethasone. spandidos-publications.com This effect was mediated by the activation of the PI3K/AKT/mTOR signaling pathway. spandidos-publications.com

The table below summarizes the varied effects of lithium on autophagy across different models and pathways.

| Model System | Mechanism/Pathway | Effect on Autophagy | Outcome | Reference |

| Non-neuronal and neural precursor cells | Inhibition of IMPase, mTOR-independent | Induction | Enhanced degradation of mutant Huntingtin | nih.gov |

| Drosophila and in vitro HD models | GSK3β inhibition (activates mTOR) | Reduction | --- | frontiersin.org |

| Drosophila and in vitro HD models | Combined with rapamycin (mTOR inhibitor) | Maximized induction | Enhanced clearance of mutant proteins | frontiersin.org |

| SOD1G93A mouse model of ALS | --- | Increase | Neuroprotection | frontiersin.org |

| P301L tau mouse model of FTD | --- | Increase | Ameliorated motor dysfunction | frontiersin.org |

| Mouse model of cerebral ischemia | --- | Downregulation | --- | acs.org |

| Rat and human chondrocytes | Activation of PI3K/AKT/mTOR | Inhibition of dexamethasone-induced autophagy | Increased cell viability | spandidos-publications.com |

Effects on Cellular Energy Metabolism and Mitochondrial Function in Animal Models

Lithium has been shown to exert significant effects on cellular energy metabolism and mitochondrial function in various animal models, although the findings can sometimes appear contradictory depending on the specific model and tissue type studied.

Several studies suggest that lithium can enhance mitochondrial function. In a rat model of mania, lithium stimulated the activity of mitochondrial complex I in the prefrontal cortex. cas.cz Chronic lithium treatment has also been shown to increase the phosphorylation of mitochondrial proteins in synaptoneurosomal preparations from the rat prefrontal cortex, including UQCRC1, a component of complex III. nih.gov This suggests that lithium may modulate both mitochondrial migration and energy production. nih.gov Furthermore, in a rat model of mania induced by ketamine, lithium was able to reverse the increased activity of mitochondrial respiratory chain complexes I, II, and II-III in the frontal cortex. researchgate.net In human neuroblastoma SH-SY5Y cells, long-term treatment with lithium dose-dependently increased the mitochondrial membrane potential, a key indicator of mitochondrial function. nih.gov

Conversely, other studies have reported inhibitory or damaging effects of lithium on mitochondria. In mitochondria isolated from rat hearts, lithium was found to inhibit complex II activity and ATP formation, leading to increased reactive oxygen species (ROS) generation and mitochondrial swelling. cas.cz Similarly, in cardiomyocytes isolated from Wistar rats, lithium treatment induced a rise in mitochondrial ROS, inhibition of complex II, collapse of the mitochondrial membrane potential, and cytochrome c release. nih.gov In mitochondria isolated from pig brains, lithium lowered the activity of complex IV. cas.cz

Lithium also impacts enzymes involved in the tricarboxylic acid (TCA) cycle. In a rat model of mania, lithium was able to reverse the increased activity of citrate synthase in the prefrontal cortex, amygdala, hippocampus, and striatum. researchgate.net

The effects of lithium on mitochondrial function are complex and appear to be context-dependent. The table below summarizes some of the key findings in animal models.

| Animal/Cell Model | Brain Region/Tissue | Effect on Mitochondrial Function/Energy Metabolism | Reference |

| Rat mania model | Prefrontal cortex | Stimulated activity of complex I. | cas.cz |

| Rat | Prefrontal cortex | Increased phosphorylation of mitochondrial proteins (e.g., UQCRC1 of complex III). | nih.gov |

| Rat ketamine model of mania | Frontal cortex | Reversed increased activity of mitochondrial complexes I, II, and II-III. | researchgate.net |

| Human neuroblastoma SH-SY5Y cells | --- | Increased mitochondrial membrane potential. | nih.gov |

| Rat | Isolated heart mitochondria | Inhibited complex II activity and ATP formation; increased ROS. | cas.cz |

| Wistar rat | Isolated cardiomyocytes | Inhibited complex II, collapsed mitochondrial membrane potential; increased ROS. | nih.gov |

| Pig | Isolated brain mitochondria | Lowered complex IV activity. | cas.cz |

| Rat mania model | Prefrontal cortex, amygdala, hippocampus, striatum | Reversed increased citrate synthase activity. | researchgate.net |

Interactions with Biological Macromolecules and Supra Molecular Assemblies Excluding Human Clinical Relevance

Protein-Lithium Citrate (B86180) Interactions and Conformational Changes

The interaction of lithium ions with proteins can lead to conformational changes that alter protein function. explorationpub.com While direct studies on lithium citrate's interaction with a wide range of proteins are specific, the effects of the lithium ion are more broadly researched. Lithium can influence protein structure and function through various mechanisms, including competition with other cations for binding sites and modulation of enzyme activity. drugbank.com

For instance, in studies on the INDY protein, a citrate transporter, the binding of citrate induces a significant conformational change, involving a rigid-body sliding motion of the transport domain. life-science-alliance.org While this study focuses on citrate, it highlights how the binding of a small molecule can lead to substantial structural alterations in a protein. The presence of lithium ions in conjunction with citrate could potentially modulate these conformational changes.

| Protein Target | Observed Effect of Lithium Interaction | Potential Consequence of Conformational Change |

|---|---|---|

| Glycogen (B147801) Synthase Kinase 3β (GSK-3β) | Direct and indirect inhibition drugbank.comfrontiersin.org | Altered phosphorylation of downstream targets, modulation of signaling pathways drugbank.com |

| Glutamate (B1630785) Receptors (e.g., GluR3) | Modulation of inward and outward currents drugbank.com | Alteration of glutamatergic neurotransmission wikipedia.org |

| Inositol (B14025) Monophosphatase | Non-competitive inhibition drugbank.com | Disruption of the phosphoinositide signaling pathway |

Nucleic Acid Interactions and Stability Modulation